azepan-1-yl(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone
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Overview
Description
1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE involves several synthetic routes. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction forms the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.
Comparison with Similar Compounds
Similar compounds to 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE include other triazolothiadiazine derivatives. These compounds share the triazole-thiadiazine core but differ in their substituents, leading to variations in their pharmacological profiles . Examples of similar compounds are:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different alkyl or aryl groups.
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines.
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines .
These compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.
Properties
Molecular Formula |
C18H23N5OS |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
azepan-1-yl-(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone |
InChI |
InChI=1S/C18H23N5OS/c1-13-19-20-18-23(13)21-15(14-9-5-4-6-10-14)16(25-18)17(24)22-11-7-2-3-8-12-22/h4-6,9-10,15-16,21H,2-3,7-8,11-12H2,1H3 |
InChI Key |
LGTDAIHMXCJEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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